molecular formula C6H6Cl2N4S B2536185 2-Chloro-8-methylsulfanyl-7H-purine;hydrochloride CAS No. 2418718-17-7

2-Chloro-8-methylsulfanyl-7H-purine;hydrochloride

Cat. No.: B2536185
CAS No.: 2418718-17-7
M. Wt: 237.1
InChI Key: OHZOLVHXHABGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-8-methylsulfanyl-7H-purine;hydrochloride is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .


Molecular Structure Analysis

The molecular formula of 2-Chloro-8-methylsulfanyl-7H-purine is C6H5ClN4S . The IUPAC name is 2-chloro-9h-purine . The molecular weight is 200.6487 .

Scientific Research Applications

Chemical Reactivity and Synthesis

Research on related purine derivatives, such as 6-methylthiopurin-8-ones, demonstrates the versatility of purine structures in chemical synthesis. These compounds, when treated with chlorine, convert into corresponding sulphones, indicating a pathway for functional group modification in purine derivatives. Such reactivity is essential for creating a variety of chemical entities for further application in medicinal chemistry and biological studies. The synthesis process involves nucleophilic substitution reactions that facilitate the introduction of various functional groups, expanding the utility of purine compounds in chemical synthesis and drug development (Bergmann, Rahat, & Tamir, 1974).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, derivatives of purines, including structures similar to 2-Chloro-8-methylsulfanyl-7H-purine hydrochloride, have shown potential as precursors in the synthesis of diaminopurine cyclin-dependent kinase inhibitors. These compounds are significant for developing new therapeutic agents targeting various diseases, including cancer. The synthesis of such compounds illustrates the potential of purine derivatives in creating novel pharmacologically active molecules that could lead to new treatments (Taddei, Slawin, & Woollins, 2005).

Biological Activity

Purine compounds also demonstrate significant biological activity, including antimycobacterial properties. For instance, certain purine derivatives have been identified as potent inhibitors against Mycobacterium tuberculosis. These findings underscore the potential of purine derivatives in contributing to the development of new antimicrobial agents. The modification of purine structures, such as the introduction of a methylsulfanyl group, can significantly enhance biological activity, offering a promising approach for discovering new drugs with high efficacy and specificity against bacterial infections (Bakkestuen, Gundersen, & Utenova, 2005).

Properties

IUPAC Name

2-chloro-8-methylsulfanyl-7H-purine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S.ClH/c1-12-6-9-3-2-8-5(7)10-4(3)11-6;/h2H,1H3,(H,8,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZOLVHXHABGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NC(=NC=C2N1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.